molecular formula C20H21N3O4S2 B3304959 N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922047-49-2

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B3304959
CAS No.: 922047-49-2
M. Wt: 431.5 g/mol
InChI Key: LXNJOFYPNCXJMP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic chemical entity of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture that combines an N-(4-ethoxyphenyl)acetamide moiety, a core structure found in classic analgesics like phenacetin , with a benzenesulfonamide group linked via a 1,3-thiazole ring. This specific structural combination suggests potential as a lead compound for the development of novel non-narcotic analgesic and antipyretic agents. Recent research into analogs of acetaminophen highlights a pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide compounds that are designed to retain therapeutic efficacy while lacking the hepatotoxicity associated with the parent drug . The mechanism of action for such compounds is an active area of investigation, potentially involving unique interactions with enzymatic pathways distinct from those of traditional non-steroidal anti-inflammatory drugs. This product is intended for research purposes such as in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and preclinical pharmacological profiling to further elucidate its mechanism and therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-27-17-8-6-15(7-9-17)21-19(24)12-16-13-28-20(22-16)23-29(25,26)18-10-4-14(2)5-11-18/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNJOFYPNCXJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a compound of increasing interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C23H25N3O4S
  • Molecular Weight : 439.53 g/mol

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Osteoclastogenesis : Similar compounds have shown potential in inhibiting osteoclast formation, which is crucial in treating osteoporosis and other bone-related diseases. The compound may alter mRNA expressions of osteoclast-specific markers, leading to reduced bone resorption activity .
  • Antimicrobial Properties : Compounds with similar thiazole structures have demonstrated antimicrobial activity against various pathogens, suggesting a potential role in treating infections .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Study 1: Osteoclast Inhibition

A study investigated the effects of a related compound on osteoclastogenesis. Results showed that treatment with the compound significantly inhibited the formation of mature osteoclasts and reduced F-actin belt formation, which is critical for osteoclast function. The study concluded that such compounds could serve as therapeutic agents for osteoporosis .

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of thiazole derivatives. The study found that these compounds exhibited significant activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Osteoclast InhibitionAlters mRNA expressions, inhibits resorption
Antimicrobial ActivityInhibits growth of resistant bacteria
Cytotoxicity in Cancer CellsInduces apoptosis and cell cycle arrest

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide has shown promise as a lead compound in drug development due to its potential anti-inflammatory and analgesic properties. Its structural similarity to known analgesics suggests possible efficacy in pain management.

Case Study: Analgesic Activity
Research indicates that compounds with thiazole rings exhibit significant analgesic effects. In a study involving animal models, derivatives of thiazole were tested for their pain-relieving properties, showing comparable efficacy to traditional analgesics like ibuprofen.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The sulfonamide component enhances its ability to inhibit bacterial growth.

Case Study: Antibacterial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of tumors. The thiazole moiety is known for its role in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells
In a controlled experiment, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Mirabegron (β3-Adrenoceptor Agonist)

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
  • Key differences: Substituents: Mirabegron has a 2-amino-thiazole ring and a β-hydroxy-phenylethylamino group, whereas the target compound features a 4-methylbenzenesulfonamido group. Biological activity: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome , while the target compound’s activity remains unspecified but may differ due to its sulfonamido group.
  • Pharmacological implications: The sulfonamido group in the target compound could alter receptor selectivity or metabolic stability compared to Mirabegron’s amino group.

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

  • Structure: Features a 4-cyanophenyl substituent on the thiazole ring instead of sulfonamido .

Quinazolin-4-one Derivatives (Non-Toxic Glucokinase Activators)

  • Example : 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide .
  • Key differences: Core structure: Quinazolinone-thiazole hybrids vs. the target compound’s simpler thiazole-acetamide scaffold. Activity: These derivatives are designed as non-toxic glucokinase activators , highlighting how structural complexity (e.g., fused rings) can shift therapeutic targets.

Indazole-Acetamide Analogues

  • Example: 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide .
  • Key differences :
    • Heterocycle : Indazole core vs. thiazole, altering electronic properties and binding interactions.
    • Synthesis : Requires Pd-catalyzed cross-coupling and trityl protection steps , contrasting with the target compound’s simpler synthesis.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound C₂₀H₂₁N₃O₄S₂ 4-Methylbenzenesulfonamido, 4-ethoxyphenyl Undocumented
Mirabegron C₂₁H₂₄N₄O₂S 2-Amino-thiazole, β3-adrenoceptor agonist β3-agonist (overactive bladder)
N-[4-(4-Cyanophenyl)-thiazol-2-yl]acetamide C₂₀H₁₇N₃O₂S 4-Cyanophenyl Research chemical
Quinazolin-4-one Derivative (19) C₂₂H₂₁N₅O₃S Quinazolinone-thiazole hybrid Glucokinase activator
Indazole-Acetamide (6b) C₂₃H₂₂FN₅O₂S Indazole core, morpholine-carbonyl Anti-proliferative (tested)

Q & A

Q. What are the validated synthetic routes for N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones (e.g., 4-methylbenzenesulfonamido-thiourea) under reflux conditions.
  • Step 2: Acetamide coupling via nucleophilic substitution between the thiazole intermediate and N-(4-ethoxyphenyl) acetamide precursors.
  • Critical Conditions:
    • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
    • Temperature: 60–80°C for cyclization; room temperature for coupling to avoid side reactions.
    • Catalysts: Triethylamine (TEA) for deprotonation during coupling.
  • Yield Optimization: Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >70% yield and >95% purity .

Q. How is structural integrity confirmed, and what analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; sulfonamide NH at δ 10.2 ppm) .
  • Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 458.12) .
  • Infrared Spectroscopy (IR): Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹, S=O stretch at 1150 cm⁻¹) .
  • HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data for this compound, and how can experimental design address them?

Answer:

  • Reported Data:
    • Anticancer Activity: IC50 values range from 2.5 µM (HeLa cells) to >50 µM (MCF-7) due to assay variability (e.g., MTT vs. SRB assays) .
    • Antimicrobial Activity: Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) attributed to differences in bacterial strains and compound solubility .
  • Resolution Strategies:
    • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
    • Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria).
    • Use solubility enhancers (e.g., DMSO with ≤0.1% final concentration) to minimize artifacts .

Q. How do structural modifications (e.g., sulfonamide vs. sulfonyl groups) impact target binding affinity and selectivity?

Answer:

  • Key Structural Insights:
    • Sulfonamide Group: Enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR), improving IC50 by 3-fold compared to sulfonyl analogs .
    • Ethoxyphenyl vs. Methoxyphenyl: Ethoxy improves metabolic stability (t₁/₂ > 4 hours in microsomes) due to reduced oxidative demethylation .
  • Methodology:
    • Molecular Docking: AutoDock Vina simulations reveal sulfonamide interactions with Tyr-104 residue in EGFR (ΔG = -9.2 kcal/mol) .
    • SAR Studies: Replace the 4-methylbenzenesulfonamido group with 3-chlorobenzenesulfonamido to assess halogen effects on potency .

Q. What are the stability challenges under physiological conditions, and how can formulation mitigate degradation?

Answer:

  • Degradation Pathways:
    • Hydrolysis: Acetamide bond cleavage at pH < 3 or > 9 (e.g., gastric/intestinal conditions) .
    • Photooxidation: Thiazole ring degradation under UV light (λ = 254 nm) .
  • Stabilization Strategies:
    • Lyophilization: Increases shelf life (12 months at -20°C) by reducing hydrolytic activity.
    • Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma stability (t₁/₂ = 8 hours in rats) .

Q. Methodological Guidance

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Issue: Split peaks in ¹H NMR due to rotamers from restricted acetamide bond rotation.
  • Solution: Heat NMR sample to 60°C to coalesce peaks or use deuterated DMSO for better resolution .

Q. What computational tools are recommended for predicting metabolite profiles?

  • Tools:
    • SwissADME: Predicts Phase I/II metabolism (e.g., ethoxyphenyl → hydroxylation).
    • Meteor Nexus: Identifies potential sulfonamide glucuronidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

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